
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide is a chemical compound known for its unique structure and properties It is composed of a phosphine oxide core with two p-tolyl groups and a dicyclohexylamino methyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide typically involves the reaction of di-p-tolylphosphine with dicyclohexylamine and formaldehyde. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Starting Materials: Di-p-tolylphosphine, dicyclohexylamine, and formaldehyde.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using nitrogen or argon, at a controlled temperature.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over reaction conditions. The use of automated systems ensures consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can undergo further oxidation under specific conditions.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the dicyclohexylamino or p-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction can regenerate the parent phosphine.
科学的研究の応用
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of ((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers, influencing catalytic activity and reactivity. The dicyclohexylamino group may also play a role in modulating the compound’s properties and interactions.
類似化合物との比較
Similar Compounds
Di-p-tolylphosphine oxide: Lacks the dicyclohexylamino group, making it less sterically hindered.
Triphenylphosphine oxide: Contains three phenyl groups instead of p-tolyl groups, affecting its electronic properties.
Bis(diphenylphosphino)methane oxide: Features two phosphine oxide groups, offering different coordination chemistry.
Uniqueness
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide is unique due to the presence of the dicyclohexylamino group, which provides steric bulk and influences the compound’s reactivity and interactions. This makes it a valuable ligand in catalysis and a versatile tool in various chemical applications.
特性
分子式 |
C27H38NOP |
|---|---|
分子量 |
423.6 g/mol |
IUPAC名 |
N-[bis(4-methylphenyl)phosphorylmethyl]-N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C27H38NOP/c1-22-13-17-26(18-14-22)30(29,27-19-15-23(2)16-20-27)21-28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h13-20,24-25H,3-12,21H2,1-2H3 |
InChIキー |
VZVKZDSCAFHSPV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)P(=O)(CN(C2CCCCC2)C3CCCCC3)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



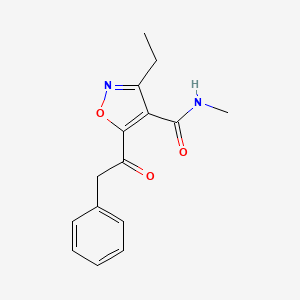
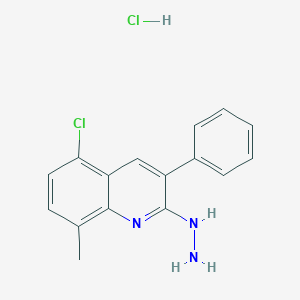


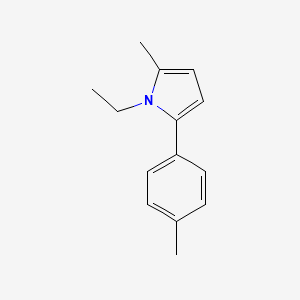




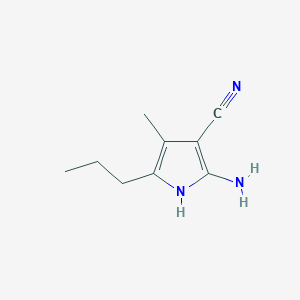
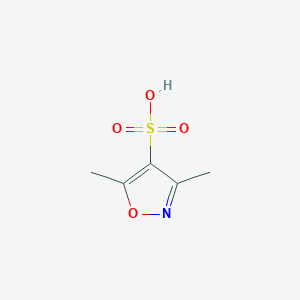
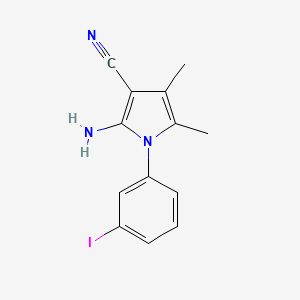
![2-(Bromomethyl)-6-iodobenzo[d]oxazole](/img/structure/B12875167.png)
